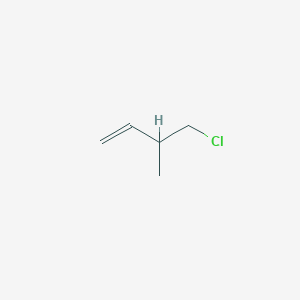

4-chloro-3-methylbut-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

10524-01-3 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

4-chloro-3-methylbut-1-ene |

InChI |

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |

InChI Key |

ZFXHRKNMXMGZNU-UHFFFAOYSA-N |

SMILES |

CC(CCl)C=C |

Canonical SMILES |

CC(CCl)C=C |

Synonyms |

4-Chloro-3-methyl-1-butene |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 3 Methylbut 1 Ene and Its Analogues

Direct Synthetic Routes to 4-Chloro-3-methylbut-1-ene

The direct synthesis of this compound can be approached through the hydrochlorination of isoprene (B109036). The reaction of isoprene with hydrochloric acid can lead to a mixture of chlorinated products, including the desired this compound, alongside its isomers 1-chloro-3-methyl-2-butene (B146958) and 3-chloro-3-methyl-1-butene (B3368806). The product distribution is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts. For instance, treating isoprene with one equivalent of hydrochloric acid at 0°C has been reported to produce a mixture containing 63% 3-chloro-3-methyl-1-butene and 32% 1-chloro-3-methyl-2-butene, with other minor components. nih.gov Achieving selectivity for this compound often requires careful optimization of these parameters to control the regioselectivity of the addition and any subsequent isomerization.

Catalytic approaches have also been investigated to improve the selectivity of the hydrochlorination of isoprene. Copper(I) catalysts, for example, have been employed to facilitate the addition of HCl to isoprene, which can also influence the isomerization of the initially formed products to the thermodynamically more stable isomers. google.com

Synthesis of Related Chloroalkene Building Blocks

Preparation of Chlorinated Butenols (e.g., (E)- and (Z)-4-chloro-3-methylbut-2-en-1-ol)

The chlorinated butenols, (E)- and (Z)-4-chloro-3-methylbut-2-en-1-ol, are valuable synthetic intermediates. One common strategy for their preparation involves the reduction of the corresponding carboxylic acid esters.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent frequently used for the conversion of esters to primary alcohols. youtube.commasterorganicchemistry.com This methodology has been successfully applied to the synthesis of (E)-4-chloro-3-methylbut-2-en-1-ol. The reduction of (E)-ethyl 4-chloro-3-methylbut-2-enoate with DIBAL-H in a suitable solvent such as toluene (B28343) at low temperatures (e.g., -78 °C) affords the desired (E)-4-chloro-3-methylbut-2-en-1-ol in good yield. lookchem.com The low temperature is crucial to prevent over-reduction to the corresponding alkane.

The general mechanism for the DIBAL-H reduction of an ester involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This forms a tetrahedral intermediate which, upon aqueous workup, yields the primary alcohol. youtube.com

Table 1: DIBAL-H Reduction of (E)-ethyl 4-chloro-3-methylbut-2-enoate

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

| (E)-ethyl 4-chloro-3-methylbut-2-enoate | DIBAL-H | Toluene | -78 °C | (E)-4-chloro-3-methylbut-2-en-1-ol | 87.0% | lookchem.com |

Preparation of Chlorinated Butynes (e.g., 4-chloro-3-methylbut-1-yne)

The synthesis of chlorinated butynes like 4-chloro-3-methylbut-1-yne (B15366206) can be achieved through various methods, often starting from readily available precursors. A related isomer, 3-chloro-3-methyl-1-butyne, is commonly prepared by the reaction of 3-methyl-1-butyn-3-ol with a chlorinating agent. For instance, treatment of 3-methyl-1-butyn-3-ol with concentrated hydrochloric acid in the presence of a catalyst like copper(I) chloride can yield 3-chloro-3-methyl-1-butyne. While a direct synthesis for 4-chloro-3-methylbut-1-yne is less commonly reported, analogous strategies involving the chlorination of a suitable alcohol precursor or the reaction of an appropriate organometallic species with a source of chlorine could be envisioned.

Stereoselective Synthesis Approaches to Functionalized Chloroalkenes

The development of stereoselective methods for the synthesis of functionalized chloroalkenes is a significant area of research, as the stereochemistry of the double bond can have a profound impact on the biological activity and physical properties of the final product. Various strategies have been developed to control the E/Z geometry of the double bond during its formation. These methods often rely on the use of stereospecific reactions or chiral auxiliaries to direct the stereochemical outcome. While specific examples for the stereoselective synthesis of this compound are not extensively documented, general principles of stereoselective alkene synthesis can be applied.

Functional Group Interconversions Involving the Chloro and Alkene Moieties

The chloro and alkene functionalities in this compound and its analogues are amenable to a wide range of chemical transformations, making them valuable building blocks in organic synthesis. solubilityofthings.comfiveable.me Functional group interconversions allow for the elaboration of these simple chloroalkenes into more complex molecular architectures.

The chlorine atom can be displaced by a variety of nucleophiles in SN2 or SN2' reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The outcome of these reactions (direct substitution vs. allylic rearrangement) is influenced by the substrate structure, the nature of the nucleophile, and the reaction conditions.

The alkene moiety can undergo a plethora of reactions, including:

Addition reactions: Electrophilic addition of halogens, hydrogen halides, and water can be used to introduce new functional groups across the double bond.

Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield carbonyl compounds.

Reduction: Catalytic hydrogenation can be employed to saturate the double bond, yielding the corresponding chloroalkane.

Metathesis: Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds.

These functional group interconversions highlight the synthetic versatility of this compound and its related compounds, allowing for their use in the construction of a diverse array of organic molecules.

Halogenation and Halide Exchange Reactions

The introduction of a chlorine atom to form chloroalkenes can be achieved through direct halogenation of precursors like alcohols or through halide exchange reactions. Halogenation often involves the direct replacement of a hydroxyl group with a halogen. libretexts.org For instance, allylic alcohols such as 3-methyl-3-buten-1-ol (B123568) serve as common starting materials for the synthesis of compounds like this compound. This transformation is typically accomplished using various chlorinating agents.

Halide exchange reactions provide an alternative route, where an existing halogen atom is substituted for another. organicmystery.com These reactions are particularly useful for synthesizing specific haloalkanes that may be difficult to prepare directly. organicmystery.comscience.gov The two most prominent examples of halide exchange reactions are the Finkelstein and Swarts reactions. organicmystery.comyoutube.com

The Finkelstein reaction is primarily used to prepare iodoalkanes by treating chloroalkanes or bromoalkanes with a solution of sodium iodide in acetone. organicmystery.comyoutube.com The Swarts reaction, conversely, is employed for the synthesis of fluoroalkanes using metallic fluorides like silver fluoride (B91410) (AgF) or antimony trifluoride (SbF₃) to replace chlorine or bromine atoms. organicmystery.com While these classic reactions are staples for creating iodo- and fluoroalkanes, the principles of halide exchange can be adapted for synthesizing chloroalkanes under specific conditions, typically driven by factors like solubility and reaction equilibria. nih.gov

| Reaction Type | Typical Substrate | Reagent | Typical Product | Key Principle |

| Halogenation of Alcohol | Allylic Alcohol | Thionyl chloride (SOCl₂), HCl, etc. | Allylic Chloride | Substitution of -OH group with -Cl |

| Finkelstein Reaction | Alkyl Chloride/Bromide | Sodium Iodide (NaI) in Acetone | Alkyl Iodide | Halogen exchange driven by precipitation of NaCl/NaBr youtube.com |

| Swarts Reaction | Alkyl Chloride/Bromide | Metallic Fluorides (e.g., AgF, SbF₃) | Alkyl Fluoride | Halogen exchange to form a stronger C-F bond organicmystery.com |

Transformations Involving Allylic Systems

The allylic position of alkenes—the carbon atom adjacent to a double bond—is a key site for functionalization due to the resonance stabilization of the resulting allylic radical, carbocation, or anion intermediates. chemistrysteps.com This unique reactivity is harnessed in various synthetic strategies.

A common transformation is allylic bromination, often achieved using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.com This reaction selectively introduces a bromine atom at the allylic position. For an alkene like 1-butene, allylic bromination can lead to a mixture of products due to the formation of a resonance-stabilized allylic radical, which can react at two different positions. stackexchange.comechemi.com This can result in the formation of both 3-bromo-1-butene (B1616935) and 1-bromo-2-butene. stackexchange.com The product distribution can be influenced by reaction conditions and the stability of the final alkene product. masterorganicchemistry.com

Once formed, allylic halides are valuable precursors for synthesizing a wide range of analogues through nucleophilic substitution reactions. For example, allylic bromides can be converted to allylic sulfones. Allylic sulfones are significant motifs in medicinal chemistry and organic synthesis. researchgate.netacs.org The synthesis can be achieved by reacting the allylic bromide with a sulfinate salt. More direct, modern methods include the palladium-catalyzed hydrosulfonylation of 1,3-dienes and the direct dehydrative sulfonylation of allylic alcohols. mdpi.comorganic-chemistry.org These transformations showcase the versatility of allylic systems in building molecular complexity. organic-chemistry.orgresearchgate.net

| Transformation Step | Example Reaction | Reagents | Intermediate/Product | Mechanistic Feature |

| Allylic Bromination | 1-Butene → Allylic Bromides | N-Bromosuccinimide (NBS), light | 3-bromo-1-butene and 1-bromo-2-butene | Free-radical chain reaction involving a resonance-stabilized allylic radical chemistrysteps.com |

| Allylic Sulfonylation | Allylic Bromide → Allylic Sulfone | Sodium benzenesulfinate (B1229208) (PhSO₂Na) | Phenyl allyl sulfone | Nucleophilic substitution (Sₙ2) |

| Allylic Sulfonylation | 1,3-Diene → Allylic Sulfone | Sulfinic Acid | Allylic Sulfone | Catalyst-free hydrosulfonylation via an allylic carbocation intermediate mdpi.com |

Green Chemistry Principles in the Synthesis of Chloroalkenes

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The twelve principles of green chemistry provide a framework for achieving this goal, with applications in the synthesis of chloroalkenes and other halogenated compounds. sigmaaldrich.comacs.org

Key principles relevant to chloroalkene synthesis include:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.org This involves designing syntheses with high yields and selectivity to minimize byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, for example, have 100% atom economy in principle, whereas substitution and elimination reactions generate byproducts.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.com This encourages replacing hazardous reagents like elemental chlorine or bromine with safer alternatives. For instance, a greener approach to bromination can involve using an aqueous solution of hydrogen bromide and hydrogen peroxide, avoiding corrosive liquid bromine and chlorinated solvents. researchgate.net

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com This promotes the use of water, supercritical CO₂, or solvent-free conditions over volatile organic compounds (VOCs).

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled, reducing waste. epa.gov Metal-catalyzed cross-coupling and halogen exchange reactions are examples of this principle in action. nih.gov

By applying these principles, chemists can develop more sustainable and environmentally benign methods for synthesizing this compound and other important chloroalkenes. researchgate.net

Reaction Mechanisms and Reactivity Investigations of 4 Chloro 3 Methylbut 1 Ene

Substitution Reactions

The compound 4-chloro-3-methylbut-1-ene, a primary allylic halide, is an interesting substrate for investigating nucleophilic substitution reactions as it can proceed through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The preferred mechanism is dependent on various factors including the nature of the nucleophile, the solvent, and the reaction conditions.

The SN2 mechanism is a single-step, concerted process where a strong nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org

Conversely, the SN1 mechanism is a stepwise process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of a weak nucleophile on the carbocation. libretexts.org This pathway is favored for this compound because it can form a resonance-stabilized allylic carbocation. SN1 reactions are promoted by weak nucleophiles and polar protic solvents. libretexts.org

In the SN1 pathway, the ionization of this compound leads to the formation of a primary allylic carbocation. This intermediate is stabilized by resonance, which delocalizes the positive charge over two carbon atoms (C1 and C3). This delocalization is crucial for the viability of the SN1 mechanism, as primary carbocations are typically unstable. libretexts.org The resonance structures of the 3-methylbut-1-en-1-yl cation are shown below:

Image of the resonance structures of the 3-methylbut-1-en-1-yl cation.

The resonance-stabilized allylic carbocation intermediate possesses two electrophilic centers, meaning a nucleophile can attack at either C1 or C3. This leads to the formation of a mixture of constitutional isomers. The attack at the primary carbon (C1) results in the formation of a 1,2-addition product, while attack at the tertiary carbon (C3) yields a 1,4-addition product (after re-numbering the final product).

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. The distribution of the positive charge in the hybrid carbocation and the relative stability of the resulting products play a significant role. For instance, in the reaction of the similar compound 3-chlorobut-1-ene with silver nitrate (B79036) in water, a mixture of two isomeric alcohols is formed, demonstrating the dual reactivity of the allylic carbocation. pearson.com

| Reactant | Conditions | Product 1 (Attack at C1) | Product 2 (Attack at C3) |

|---|---|---|---|

| 3-Chlorobut-1-ene | AgNO₃, H₂O | But-3-en-2-ol | But-2-en-1-ol |

Carbocation intermediates are prone to rearrangements to form more stable species. msu.edu The initially formed primary allylic carbocation from this compound can potentially undergo a 1,2-hydride shift from the adjacent carbon (C2). This rearrangement would lead to the formation of a more stable tertiary allylic carbocation.

This rearranged carbocation is also resonance-stabilized and would lead to a different set of substitution products upon nucleophilic attack. Such rearrangements are common in SN1 reactions where a less stable carbocation can isomerize to a more stable one, often complicating the product mixture. libretexts.orgwordpress.com

The π-bond of the alkene in this compound can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.org The π electrons can interact with the developing positive charge at the reaction center as the leaving group departs, forming a bridged, non-classical carbocation intermediate. chemistnotes.com

This participation can significantly increase the rate of the reaction compared to a similar saturated substrate that lacks the double bond. wikipedia.orgchemeurope.com For example, the solvolysis of some unsaturated tosylates can be up to 10¹¹ times faster than their saturated counterparts due to NGP. wikipedia.org This anchimeric assistance stabilizes the transition state leading to the carbocation, thereby accelerating the ionization step of the SN1 reaction. wikipedia.org

In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group in a "backside attack". masterorganicchemistry.com The rate of this reaction is highly sensitive to steric hindrance around the reaction center. libretexts.orgpsiberg.com As the number and size of substituents on the carbon atom increase, the accessibility for the nucleophile decreases, which slows down the reaction rate. libretexts.org

This compound is a primary alkyl halide, a substrate type that generally favors the SN2 mechanism due to relatively low steric hindrance. brainkart.comstackexchange.com However, the presence of a methyl group on the adjacent carbon (C3) introduces more steric bulk compared to a simpler primary halide like 1-chlorobutane. This increased steric hindrance can slightly decrease the rate of the SN2 reaction for this compound relative to less substituted primary halides. libretexts.org

| Alkyl Bromide | Substrate Type | Relative Rate |

|---|---|---|

| Methyl bromide | Methyl | ~150 |

| Ethyl bromide | Primary | 1 |

| Isopropyl bromide | Secondary | ~0.02 |

| tert-Butyl bromide | Tertiary | ~0 (negligible) |

Data is generalized to illustrate the steric effect.

Nucleophilic Substitution (SN1 and SN2 Pathways)

Solvent Effects on Substitution Reaction Kinetics and Selectivity

The substitution reactions of 3-chloro-3-methylbut-1-ene are profoundly influenced by the solvent system employed. Due to its structure as a tertiary allylic halide, it readily forms a resonance-stabilized tertiary allylic carbocation upon cleavage of the carbon-chlorine bond. This stability strongly favors a unimolecular nucleophilic substitution (SN1) mechanism, especially in appropriate solvents.

Polar protic solvents, such as water, alcohols, and carboxylic acids (like acetic acid), are particularly effective at promoting the SN1 pathway. These solvents can stabilize both the developing carbocation intermediate and the departing chloride anion through hydrogen bonding and dipole-dipole interactions. This solvation significantly lowers the activation energy for the initial ionization step, which is the rate-determining step in an SN1 reaction.

Research on the solvolysis of 3-chloro-3-methylbut-1-ene in acetic acid demonstrates this behavior. askfilo.com The reaction proceeds via an SN1 mechanism where the solvent, acetic acid, also acts as the nucleophile. askfilo.com Initially, the ionization of 3-chloro-3-methylbut-1-ene forms a resonance-stabilized carbocation. This intermediate can then be attacked by the nucleophile at two different positions, leading to a mixture of products. Over time, the thermodynamically more stable acetate (B1210297) product becomes the sole product as the isomeric chloride is converted. askfilo.com

The selectivity of the reaction—whether it favors substitution over elimination (SN1 vs. E1) and the ratio of substitution products—is also solvent-dependent. In polar protic solvents, the SN1 pathway is often in direct competition with the E1 elimination pathway, as they share the same initial carbocation-forming step.

The table below summarizes the general effects of different solvent classes on the substitution reactions of a tertiary halide like 3-chloro-3-methylbut-1-ene.

| Solvent Type | Predominant Mechanism | Rationale | Effect on Rate | Product Selectivity |

| Polar Protic (e.g., water, ethanol, acetic acid) | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding. | Accelerates the reaction. | Favors substitution, but E1 elimination is a significant competing reaction. Can lead to a mixture of isomeric substitution products. |

| Polar Aprotic (e.g., acetone, DMSO, DMF) | SN1 (slower) / E2 (with strong base) | Can solvate cations but not anions effectively. Less effective at stabilizing the SN1 transition state compared to protic solvents. | Slower SN1 rate than in protic solvents. | Can favor elimination, especially if a strong, non-nucleophilic base is present. |

| Nonpolar (e.g., hexane, benzene) | Very Slow / No Reaction | Does not effectively stabilize the charged intermediates or transition states required for SN1. | Extremely slow reaction rate. | Not typically used for these reactions due to poor solubility and lack of stabilization. |

Elimination Reactions

Elimination reactions of 3-chloro-3-methylbut-1-ene involve the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form a double bond, yielding conjugated dienes such as isoprene (B109036). These reactions can proceed through different mechanisms, primarily E1 and E2 in solution and a distinct unimolecular mechanism in the gas phase.

E1 and E2 Mechanisms

In solution, the elimination pathway for 3-chloro-3-methylbut-1-ene is a classic example of the competition between E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular) mechanisms.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the spontaneous dissociation of the C-Cl bond to form a stable tertiary allylic carbocation. chemicalnote.com In a subsequent fast step, a weak base (which can be the solvent itself) abstracts a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond. E1 reactions are favored under conditions that promote carbocation formation: a tertiary substrate, the use of polar protic solvents, and the presence of weak bases. iitk.ac.in High temperatures also tend to favor elimination over substitution.

The E2 mechanism is a one-step, concerted process where a strong base abstracts a proton, and the C-Cl bond breaks simultaneously to form the double bond. lumenlearning.com This pathway does not involve a carbocation intermediate. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. For 3-chloro-3-methylbut-1-ene, an E2 reaction would be favored by the use of a strong, often sterically hindered, base (like potassium tert-butoxide) and typically a polar aprotic solvent. masterorganicchemistry.com

The choice between E1 and E2 is primarily dictated by the strength of the base.

| Condition | Favored Mechanism | Rationale |

| Strong Base (e.g., OH⁻, RO⁻) | E2 | The base is strong enough to abstract a proton in a concerted step, avoiding the need for a high-energy carbocation intermediate. |

| Weak Base (e.g., H₂O, ROH) | E1 | The base is not strong enough to abstract a proton directly. The reaction proceeds through the formation of a more stable carbocation intermediate first. |

Gas-Phase Elimination Kinetics and Mechanisms

In the absence of a solvent, the elimination of HCl from 3-chloro-3-methylbut-1-ene proceeds through a unimolecular mechanism that differs significantly from the ionic pathways observed in solution. Theoretical and experimental studies of the gas-phase pyrolysis of this compound show that it decomposes to form isoprene and hydrogen chloride.

Computational studies on the gas-phase elimination of 3-chloro-3-methylbut-1-ene have shown that the reaction proceeds through a four-membered cyclic transition state . researchgate.net This is the typical pathway for the pyrolysis of many alkyl halides. In this transition state, a hydrogen atom from an adjacent methyl group and the chlorine atom are eliminated in a concerted fashion. This contrasts with its isomer, 1-chloro-3-methylbut-2-ene, which is suggested to eliminate via an uncommon six-membered cyclic transition state. researchgate.net

The rate-determining step in the gas-phase elimination of 3-chloro-3-methylbut-1-ene is the elongation and subsequent polarization of the carbon-chlorine bond (C-Cl). researchgate.net As the molecule is heated, the C-Cl bond begins to stretch, creating a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom (Cδ+---Clδ-). This polarization facilitates the abstraction of a nearby proton by the developing chloride ion within the four-membered cyclic transition state, leading to the concerted formation of HCl and isoprene. researchgate.net

| Parameter | Value / Description | Source |

| Product(s) | Isoprene and Hydrogen Chloride | researchgate.net |

| Transition State | Four-membered cyclic transition state | researchgate.net |

| Rate-Determining Step | Elongation and polarization of the C-Cl bond | researchgate.net |

Solvent Effects on Elimination Reaction Pathways

Just as with substitution, the solvent plays a critical role in determining the pathway of elimination reactions in solution. The solvent's polarity and its ability to act as a base or solvate ions can tip the balance between the E1 and E2 mechanisms, and also influence the competition with SN1 substitution.

Polar protic solvents (e.g., ethanol, water) are effective at solvating the carbocation intermediate and the leaving group. This environment strongly favors the E1 mechanism , as it lowers the energy barrier for the initial ionization step. iitk.ac.in Therefore, when 3-chloro-3-methylbut-1-ene is heated in a polar protic solvent with no strong base present, it will undergo a mixture of SN1 and E1 reactions.

Polar aprotic solvents (e.g., DMSO, acetone), when used with a strong, negatively charged base, can accelerate the E2 mechanism . These solvents solvate the cation of the base (e.g., K⁺ in KOtBu) but leave the anion relatively "naked" and more reactive. This enhanced basicity promotes the bimolecular E2 pathway.

The table below outlines how solvent choice can direct the elimination pathway for 3-chloro-3-methylbut-1-ene.

| Solvent Type | Base Strength | Predominant Pathway(s) | Rationale |

| Polar Protic | Weak (or none) | E1 / SN1 | The solvent stabilizes the carbocation intermediate, facilitating both unimolecular pathways. |

| Polar Protic | Strong | E2 | While the protic solvent can hinder the base via hydrogen bonding, a strong base will still favor the E2 pathway over E1. |

| Polar Aprotic | Strong | E2 | The solvent enhances the reactivity of the strong base, leading to a faster bimolecular reaction. |

| Nonpolar | Strong | E2 (if soluble) | A nonpolar solvent does not stabilize ions, making the E1 pathway highly unfavorable. The E2 reaction may proceed if the base is soluble. |

Addition Reactions to the Alkene Moiety

The double bond in this compound is a region of high electron density, making it susceptible to addition reactions where the pi (π) bond is broken and two new sigma (σ) bonds are formed.

Electrophilic Addition Reactions (e.g., Hydrohalogenation)

Electrophilic addition is a characteristic reaction of alkenes. When an electrophile like a hydrogen halide (HX) reacts with this compound, it adds across the double bond. The mechanism is a two-step process involving the formation of a carbocation intermediate. tcu.educhegg.com

CH₂=CH(CH(CH₃))CH₂Cl + HCl → C₂H₅Cl(CH(CH₃))CH₂Cl

The first and rate-determining step of hydrohalogenation is the attack of the alkene's π electrons on the electrophilic hydrogen of the HX molecule. youtube.comnih.gov This protonation can occur at either carbon of the double bond, leading to two potential carbocation intermediates.

The stability of the resulting carbocation is a critical factor in determining the reaction pathway. Carbocation stability follows the order: tertiary > secondary > primary. scribd.com This stability is attributed to two main factors:

Inductive Effect: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thus stabilizing it. scribd.com

Hyperconjugation: The overlap of adjacent C-H σ bonds with the empty p-orbital of the carbocation center also delocalizes the positive charge.

In the case of this compound, protonation at carbon-1 (C1) yields a more stable secondary carbocation (Intermediate A), whereas protonation at carbon-2 (C2) would form a highly unstable primary carbocation (Intermediate B). Therefore, the formation of the secondary carbocation is strongly favored. youtube.com

However, this initially formed secondary carbocation (A) is adjacent to a tertiary carbon (C3). This proximity allows for a potential carbocation rearrangement to form a more stable tertiary carbocation. A 1,2-hydride shift, where a hydrogen atom from C3 migrates with its electron pair to C2, results in the formation of a tertiary carbocation (Intermediate C). bldpharm.com This rearrangement is a rapid process that leads to the most stable possible intermediate before the final step of the reaction.

| Intermediate | Structure | Type | Relative Stability | Formation Pathway |

|---|---|---|---|---|

| Intermediate A | CH₃-C⁺H-CH(CH₃)-CH₂Cl | Secondary | Less Stable | Initial protonation at C1 |

| Intermediate B | CH₂⁺-CH₂-CH(CH₃)-CH₂Cl | Primary | Least Stable | Initial protonation at C2 (unfavorable) |

| Intermediate C | CH₃-CH₂-C⁺(CH₃)-CH₂Cl | Tertiary | Most Stable | 1,2-hydride shift from Intermediate A |

Regioselectivity refers to the preference for one direction of bond formation over another. In electrophilic additions to unsymmetrical alkenes, the regioselectivity is governed by Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com A more modern interpretation is that the reaction proceeds via the most stable carbocation intermediate. youtube.com

For this compound, the reaction is highly regioselective. The formation of the tertiary carbocation (Intermediate C) via rearrangement is the most energetically favorable path. Consequently, the nucleophile (e.g., Cl⁻) will attack this tertiary carbocation in the second step of the mechanism. This leads to the major product being 2,3-dichloro-2-methylbutane . A smaller amount of the "normal" Markovnikov product, 2,4-dichloro-2-methylbutane , may form from the attack on the unrearranged secondary carbocation (Intermediate A). bldpharm.com

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Because the tertiary carbocation intermediate (C) is planar (sp² hybridized), the chloride ion can attack from either face of the plane with equal probability. youtube.com This results in a racemic mixture of (R)- and (S)-2,3-dichloro-2-methylbutane if the substituents are appropriate to create a chiral center. Therefore, the reaction is not considered stereoselective.

Reduction Reactions (Hydrogenation)

The alkene moiety of this compound can be reduced to an alkane through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

The general reaction is:

CH₂=CH(CH(CH₃))CH₂Cl + H₂ --(Catalyst)--> CH₃-CH₂(CH(CH₃))CH₂Cl

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.gov The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. The product of this reaction is 1-chloro-2-methylbutane . It is important to note that under more forceful conditions, hydrogenolysis (cleavage of the C-Cl bond) can sometimes occur as a side reaction, but selective hydrogenation of the alkene is generally achievable under mild conditions.

Organometallic Reactions and Transformations

This compound, as an allylic halide, is a suitable precursor for the synthesis of organometallic reagents. Among the most useful are organozinc reagents, which are valued for their high functional group tolerance. sigmaaldrich.comrsc.org The direct insertion of metallic zinc into the carbon-chlorine bond is a common and convenient method for their preparation. nih.gov

This reaction involves the oxidative addition of zinc metal to the allylic chloride. The process is often facilitated by activating the zinc metal, for instance, by using highly reactive Rieke® Zinc or by the addition of activating agents like lithium chloride or trimethylsilyl (B98337) chloride (TMSCl), which help to remove passivating oxide layers from the zinc surface. nih.gov

The reaction with this compound would yield the corresponding allylic organozinc halide, specifically (3-methylbut-3-en-1-yl)zinc(II) chloride. This reagent exists in equilibrium with its isomeric form, (2-methylbut-3-en-2-yl)zinc(II) chloride, due to allylic rearrangement. The formation of the organozinc reagent is a two-step process involving:

Oxidative Addition: Formation of an organozinc species on the surface of the metal.

Solubilization: The surface-bound species is solubilized into the solvent, often an ether like tetrahydrofuran (B95107) (THF), a process accelerated by salts like LiCl. nih.gov

The resulting organozinc reagent is a powerful nucleophile that can be used in a variety of subsequent carbon-carbon bond-forming reactions.

The allylic organozinc reagent derived from this compound is a versatile intermediate in organic synthesis. Its reactivity allows for a range of coupling and functionalization reactions.

Coupling Reactions: A primary application of organozinc reagents is in palladium-catalyzed cross-coupling reactions, known as the Negishi coupling. nih.gov The (3-methylbut-3-en-1-yl)zinc(II) chloride can be coupled with various organic electrophiles, including aryl, vinyl, and acyl halides. This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, effectively forming a new carbon-carbon bond between the allylic fragment and the organic partner.

Functionalization Reactions: Beyond cross-coupling, these organozinc reagents can react with a wide array of electrophiles. rsc.org

Reaction with Aldehydes and Ketones: Addition to carbonyl compounds yields homoallylic alcohols.

Reaction with Acyl Chlorides: This reaction is an effective method for synthesizing ketones. For example, reaction with an acyl chloride like butyryl chloride would produce an α-substituted ketone. researchgate.net

Conjugate Addition: In the presence of a copper(I) catalyst, organozinc reagents can undergo 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. rsc.org

These transformations highlight the utility of converting a simple allylic halide like this compound into a more synthetically versatile organometallic species.

| Electrophile/Coupling Partner | Reaction Type | Expected Product Structure |

|---|---|---|

| Aryl Halide (e.g., Iodobenzene) | Negishi Coupling | Allyl-substituted arene |

| Acyl Chloride (e.g., Acetyl Chloride) | Acylation | Unsaturated ketone |

| Aldehyde (e.g., Benzaldehyde) | Carbonyl Addition | Homoallylic alcohol |

| α,β-Unsaturated Ketone (e.g., Cyclohexenone) | Michael Addition (Cu-catalyzed) | β-Allyl substituted ketone |

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Methylbut 1 Ene

Quantum Chemical Calculations (e.g., DFT and Ab-Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like 4-chloro-3-methylbut-1-ene. Methods such as Density Functional Theory (DFT) and ab-initio calculations are powerful tools for this purpose.

In the study of the isomerization between 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, researchers have employed both DFT (specifically the MPW1PW91 functional) and ab-initio (MP2) levels of theory. libretexts.org These methods are used to optimize the geometries of the ground states, transition states, and products, as well as to calculate their energies and vibrational frequencies. The choice of basis sets, such as 6-31G(d,p), is crucial for obtaining accurate results. These calculations provide a detailed picture of the molecular properties and the energy landscape of the reactions.

For instance, DFT calculations have been successfully used to investigate the structures and molecular characteristics of various chlorinated organic compounds. rsc.org These studies often involve the use of functionals like B3LYP in conjunction with basis sets such as cc-pVDZ to determine bond lengths, bond angles, and dihedral angles, which are then compared with experimental data where available.

Potential Energy Surface Analysis and Minimum Energy Paths

The potential energy surface (PES) is a conceptual and mathematical tool used to explore the relationship between the energy of a molecule and its geometry. By mapping the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the minimum energy paths that connect them.

For the isomerization of allylic chlorides, the PES is crucial for understanding the mechanism of interconversion. The reaction pathway from one isomer to another is traced along the minimum energy path on the PES. This analysis reveals the energy barriers that must be overcome for the reaction to occur and helps to identify the most favorable reaction route. While a specific PES for this compound is not detailed in the available literature, the principles are well-established from studies of similar systems. For example, the interconversion between 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene proceeds through a transition state that lies on the PES connecting these two isomers. libretexts.org

Transition State Characterization and Activation Parameters

A key aspect of computational reaction chemistry is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy of the reaction and, consequently, the reaction rate.

In the computational investigation of the interconversion of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, the transition state was located and characterized using DFT and MP2 methods. libretexts.org Vibrational frequency analysis is a critical step in this characterization; a genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

From the calculated energies of the reactants and the transition state, important activation parameters can be derived. The table below illustrates the kind of data that can be obtained from such calculations for the isomerization process.

| Parameter | Value (kJ/mol) | Description |

|---|---|---|

| Activation Enthalpy (ΔH‡) | Data not available | The change in enthalpy between the reactants and the transition state. |

| Activation Gibbs Free Energy (ΔG‡) | Data not available | The change in Gibbs free energy between the reactants and the transition state, which determines the reaction rate. |

| Activation Energy (Ea) | Data not available | The minimum energy required to initiate the chemical reaction. |

Kinetic and Thermodynamic Studies of Isomerization Processes (e.g., Interconversion with 1-chloro-3-methylbut-2-ene)

Computational chemistry allows for the detailed study of the kinetics and thermodynamics of isomerization reactions. By calculating the energies of the isomers and the transition states connecting them, one can predict which isomer is more stable and how fast they interconvert.

In the case of the related isomers, it has been shown that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than 3-chloro-3-methylbut-1-ene. libretexts.org The calculations indicated that the conversion of the more stable isomer to the less stable one is energetically less favorable. This thermodynamic preference is a key factor in determining the equilibrium composition of a mixture of these isomers.

The following table summarizes the thermodynamic data for the interconversion of these related isomers, providing a model for the kind of information that would be sought for this compound.

| Isomer | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Thermodynamic Stability |

|---|---|---|---|

| 1-chloro-3-methylbut-2-ene | 0.0 | 0.0 | More Stable |

| 3-chloro-3-methylbut-1-ene | +X | +Y | Less Stable |

Note: X and Y represent positive energy differences indicating lower stability relative to 1-chloro-3-methylbut-2-ene. Exact values are dependent on the level of theory used.

Solvent Effect Modeling in Reaction Simulations

Reactions are often carried out in solution, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects in several ways, most commonly through implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMx series of models, treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For reactions involving charged intermediates, such as the SN1-type isomerization of allylic chlorides which proceeds through a carbocation-like transition state, polar solvents are expected to stabilize the transition state, thereby accelerating the reaction. A computational study on the nucleophilic substitution reactions of allyl chloride and its methylated analogues employed the SM5.42 continuum solvation model to investigate the influence of the solvent on reaction pathways. nih.gov The study found that the impact of equilibrium solvation on the potential energy surfaces is significant, leading to changes in both geometries and the relative energetics of different reaction pathways. nih.gov

Explicit solvation models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can account for specific solute-solvent interactions, such as hydrogen bonding.

Prediction of Reactivity and Selectivity Outcomes

A primary goal of computational chemistry is to predict the outcomes of chemical reactions, including their reactivity and selectivity. By analyzing the computed potential energy surface and the thermodynamic stability of possible products, predictions can be made about the course of a reaction.

For the isomerization of this compound, computational studies would aim to determine the relative stability of this compound compared to its isomers, such as 1-chloro-3-methylbut-2-ene. Based on the findings for related systems, it is likely that the isomer with the more substituted double bond (1-chloro-3-methylbut-2-ene) is thermodynamically more stable. libretexts.org This suggests that under conditions of thermodynamic equilibrium, this compound would tend to isomerize to this more stable form.

Furthermore, computational methods can predict the regioselectivity and stereoselectivity of reactions involving this compound by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation barrier will be the kinetically favored one, leading to the major product under kinetic control.

Advanced Spectroscopic Characterization in Research of 4 Chloro 3 Methylbut 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-chloro-3-methylbut-1-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While a standard ¹³C NMR spectrum identifies the number of unique carbon environments, advanced 1D techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are employed to determine the multiplicity of each carbon atom (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon).

For this compound, with its five carbon atoms in distinct environments, a DEPT experiment would differentiate them as follows:

DEPT-135: This experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons are absent.

DEPT-90: This experiment would only show signals for CH groups.

DEPT-45: This experiment would show positive signals for all protonated carbons (CH₃, CH₂, and CH).

The combination of these spectra allows for the definitive assignment of each carbon's type.

Table 1: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | DEPT-90 Signal | DEPT-135 Signal | Multiplicity |

| C1 (=CH₂) | ~115 | No Signal | Negative | CH₂ |

| C2 (-CH=) | ~140 | Positive | Positive | CH |

| C3 (-CH-) | ~35 | Positive | Positive | CH |

| C4 (-CH₂Cl) | ~50 | No Signal | Negative | CH₂ |

| C5 (-CH₃) | ~20 | No Signal | Positive | CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule.

Heteronuclear Correlation (HETCOR): The HETCOR (or its more modern versions, HSQC and HMQC) experiment correlates the chemical shifts of directly bonded proton and carbon atoms. A cross-peak in the 2D spectrum indicates a direct C-H bond. This technique would be used to definitively link each proton signal to its corresponding carbon atom in the this compound structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental for stereochemical elucidation by detecting protons that are close in space, even if they are not directly bonded. In a chiral molecule like this compound, NOESY can reveal through-space interactions. For instance, correlations might be observed between the proton on C3 and the protons of the methyl group (C5) and the chloromethyl group (C4), helping to confirm the spatial arrangement of these substituents.

To avoid overwhelming the spectrum with signals from the solvent, NMR studies are conducted using deuterated solvents, where most protons are replaced by deuterium (B1214612). ucla.edu Common choices include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). ucla.edusigmaaldrich.com These solvents exhibit residual proton signals at well-known chemical shifts, which can be used for spectral referencing. ucla.edu

For precise chemical shift referencing, an internal standard is often added to the sample. Tetramethylsilane (TMS) is the universally accepted standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. docbrown.info However, modern spectrometers can also "lock" onto the deuterium signal of the solvent, allowing for referencing without the addition of an internal standard. mdpi.com

Table 2: Common Deuterated Solvents and Their Residual ¹H and ¹³C Chemical Shifts

| Solvent | Formula | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) |

| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.2 (triplet) |

| Acetone-d₆ | (CD₃)₂CO | 2.05 (pentet) | 29.9 (septet), 206.7 (singlet) |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 (pentet) | 39.5 (septet) |

| Methanol-d₄ | CD₃OD | 3.31 (pentet), 4.87 (singlet) | 49.1 (septet) |

| Source: Data compiled from various sources. ucla.edusigmaaldrich.com |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular weight approximately 104.58 g/mol ), electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov

The mass spectrum of this compound exhibits a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as two peaks: one at m/z 104 (for C₅H₉³⁵Cl) and a smaller peak at m/z 106 (for C₅H₉³⁷Cl), with an intensity ratio of roughly 3:1. docbrown.info

The fragmentation pattern arises from the cleavage of the molecular ion into smaller, charged fragments. Key fragmentation pathways for this compound include:

Loss of a chlorine radical (•Cl): This is a common fragmentation for alkyl halides, leading to a prominent peak at m/z 69, corresponding to the [C₅H₉]⁺ cation. miamioh.edu

Loss of a methyl radical (•CH₃): Cleavage of the C3-C5 bond results in a fragment at m/z 89/91.

McLafferty Rearrangement: While less common for this specific structure, related rearrangements can occur.

Allylic Cleavage: The bond allylic to the double bond is susceptible to cleavage.

Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 104/106 | [C₅H₉Cl]⁺ | Molecular ion peak (M⁺), showing the characteristic 3:1 isotope pattern for chlorine. |

| 69 | [C₅H₉]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 55 | [C₄H₇]⁺ | Likely formed by the loss of a methyl group from the [C₅H₉]⁺ fragment. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common and stable fragment in unsaturated systems. |

| Source: Based on NIST WebBook data and general fragmentation principles. nist.govdocbrown.infodocbrown.info |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkyl halide moieties.

The key diagnostic peaks in the IR spectrum would be:

C=C Stretch: A moderate absorption in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond. libretexts.org

=C-H Stretch: The stretching vibration of the sp²-hybridized C-H bonds of the vinyl group typically appears above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. libretexts.org

C-H Stretch (sp³): Absorptions for the sp³-hybridized C-H bonds of the methyl and methine groups occur just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. pressbooks.pub

=C-H Bend: Out-of-plane bending vibrations for the terminal vinyl group (=CH₂) produce strong absorptions in the 910-990 cm⁻¹ region. pressbooks.pub

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkene (=C-H) | Stretch | 3010 - 3100 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Alkene (=CH₂) | Bend (out-of-plane) | 910 - 990 | Strong |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 | Strong |

| Source: Data compiled from established IR spectroscopy correlation tables. libretexts.orglibretexts.org |

Applications of 4 Chloro 3 Methylbut 1 Ene in Complex Organic Synthesis

As a Key Building Block for Derivatization

The dual functionality of 4-chloro-3-methylbut-1-ene allows for a range of chemical transformations, making it a potential building block for derivatization. The vinyl group can undergo electrophilic additions and other reactions typical of alkenes, while the chloro-methyl group is susceptible to nucleophilic substitution. This allows for the sequential or selective modification of the molecule to introduce new functional groups and build molecular complexity.

While specific industrial-scale derivatizations of this compound are not extensively documented, its chemical nature permits a variety of potential reactions.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Structure |

| Alkene (C=C) | Electrophilic Addition | HBr, HCl | Addition of hydrogen halide across the double bond |

| Halogenation | Br₂, Cl₂ | Dihaloalkane formation | |

| Hydroboration-Oxidation | 1. BH₃ THF; 2. H₂O₂, NaOH | Anti-Markovnikov addition of H₂O, forming an alcohol | |

| Epoxidation | m-CPBA, Peroxy acids | Formation of an epoxide ring | |

| Alkyl Chloride (C-Cl) | Nucleophilic Substitution (Sₙ2) | NaCN, KCN | Nitrile formation |

| NaI (Finkelstein reaction) | Alkyl iodide formation | ||

| RONa (Williamson ether synthesis) | Ether formation | ||

| NH₃, Amines | Amine formation | ||

| Mg (Grignard reagent formation) | Organometallic reagent for C-C bond formation |

These potential transformations highlight the compound's utility for creating a diverse range of derivatives from a single starting material.

Role in Polymerization Chemistry

The presence of a polymerizable vinyl group suggests a role for this compound in polymer chemistry. The incorporation of such a functional monomer can be a strategy to introduce specific properties, like reactivity or polarity, into a polymer backbone.

In principle, this compound could be used as a comonomer in copolymerization reactions with simple olefins like propylene (B89431) and ethene. The inclusion of the chloro-methyl functional group would impart different chemical characteristics to the resulting polyolefin chain. However, specific studies detailing the successful copolymerization of this compound with propylene or ethene are not prominent in the scientific literature, particularly via common coordination polymerization methods. The reactivity of the monomer and its compatibility with various catalyst systems are critical factors. For instance, studies on other functional monomers, such as 4-chloromethyl styrene, have shown that they can be copolymerized via free radical polymerization to create reactive polymer backbones that can be further modified.

Ziegler-Natta catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, are highly effective for the stereospecific polymerization of α-olefins like propylene and ethylene. wikipedia.org These catalysts function through a coordination-insertion mechanism at a Lewis acidic metal center.

However, Ziegler-Natta catalysts are generally intolerant of polar functional groups. Monomers containing heteroatoms with lone pairs, such as chlorine, can act as Lewis bases and coordinate strongly to the active metal center of the catalyst. This coordination can deactivate or "poison" the catalyst, inhibiting or completely preventing polymerization. It is well-established that monomers like vinyl chloride cannot be effectively polymerized using Ziegler-Natta catalysts for this reason. libretexts.org Therefore, this compound is considered an unsuitable monomer for traditional heterogeneous or homogeneous Ziegler-Natta polymerization.

| Monomer Type | Example(s) | Suitability for Ziegler-Natta | Reason |

| α-Olefins (non-polar) | Ethene, Propylene | Excellent | Ideal substrates for coordination-insertion mechanism. libretexts.org |

| Dienes | Butadiene, Isoprene (B109036) | Good | Can be polymerized, often with control over microstructure. libretexts.org |

| Polar Vinyl Monomers | Vinyl chloride, Acrylates | Poor / Unsuitable | The polar groups (e.g., Cl, C=O) act as Lewis bases and poison the Lewis acidic catalyst center. libretexts.org |

| Functionalized Olefins | This compound | Unsuitable (Predicted) | The chlorine atom is expected to deactivate the Ziegler-Natta catalyst. |

Given the challenges in polymerizing this compound with Ziegler-Natta catalysts, there is no available data on the properties of its corresponding polymers made via this method. However, if it were to be incorporated into a polyolefin chain through an alternative method (e.g., certain late-transition metal catalysts or radical polymerization), its structure would be expected to significantly influence the final properties of the material.

The introduction of the polar carbon-chlorine bond would increase intermolecular forces compared to standard non-polar polyolefins, which could lead to a higher glass transition temperature (Tg) and altered chemical resistance. Furthermore, the branched methyl group would disrupt the regular packing of polymer chains, leading to a decrease in crystallinity, density, and potentially tensile strength compared to a linear analogue.

| Property | Polypropylene (Homopolymer) | Hypothetical Ethene/4-chloro-3-methylbut-1-ene Copolymer | Reason for Change |

| Polarity | Non-polar | Moderately Polar | Introduction of the C-Cl bond. |

| Crystallinity | Semi-crystalline | Amorphous or low crystallinity | The bulky, branched side group disrupts chain packing. |

| Density | ~0.90 g/cm³ | Higher | The heavier chlorine atom increases mass per unit volume. |

| Glass Transition Temp (Tg) | ~ -10 °C | Higher | Increased intermolecular forces from polar C-Cl bonds restrict chain motion. |

| Chemical Reactivity | Low | Higher | The C-Cl bond provides a reactive site for post-polymerization modification. |

Precursor in the Synthesis of Bioactive Compounds or Advanced Materials

While direct applications of this compound as a precursor in major synthetic pathways are not widely reported, its structural isomers are valuable intermediates. Notably, the isomeric compound 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride) is a key building block in the synthesis of many natural products.

A patent describes a method for preparing intermediates for natural carotenoid products, which are known for their antioxidant and vitamin A precursor activities. epo.org This process utilizes a C10 compound, di(4-chloro-3-methyl-2-butenyl) sulfide, derived from isoprene, demonstrating the utility of the C5 chloro-methyl-butene framework in constructing complex, bioactive molecules like beta-carotene (B85742) and lycopene. epo.org

Similarly, other chlorinated C4 building blocks, such as ethyl 4-chloro-3-hydroxybutanoate, are recognized as valuable chiral synthons for the synthesis of pharmaceuticals. nih.gov This highlights the general importance of chlorinated butene and butane (B89635) derivatives in the field of medicinal chemistry, suggesting a potential, if not yet fully realized, role for this compound in similar applications.

Future Research Directions and Concluding Perspectives

Exploration of Novel Catalytic Systems for Functionalization

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 4-chloro-3-methylbut-1-ene. Future research will likely focus on enhancing selectivity, efficiency, and the scope of transformations.

Ruthenium-based catalysts, already known for their broad applicability in olefin metathesis, present a promising avenue for the functionalization of this compound. nih.govnih.gov These catalysts are recognized for their tolerance to various functional groups, which is a significant advantage when dealing with multifunctional molecules. nih.gov Further exploration into ruthenium-catalyzed cross-metathesis reactions involving this compound could lead to the direct formation of more complex substituted alkenes.

Photocatalysis also emerges as a powerful tool for the activation and functionalization of allylic chlorides under mild conditions. The use of visible light to drive chemical reactions offers a more sustainable alternative to traditional thermal methods. Research in this area could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the repertoire of synthetic methodologies available for this substrate.

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For this compound, future research will be geared towards developing more environmentally benign and economically viable synthetic routes. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. chemrxiv.org

One promising approach is the adoption of continuous-flow synthesis. A continuous-flow process for the production of prenyl chloride has been shown to offer high yields and improved safety compared to batch processes. researchgate.net Further development of such systems could lead to on-demand production, minimizing waste and the storage of hazardous materials.

Biocatalysis also presents a sustainable alternative for the synthesis of isoprenoid precursors, which are structurally related to this compound. nih.govmdpi.comnih.govresearchgate.net Enzymatic pathways, such as the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, are responsible for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the natural precursors to all isoprenoids. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Harnessing these enzymatic systems could provide a green route to valuable chemical building blocks.

| Synthesis Approach | Key Advantages | Potential Research Direction |

| Continuous-Flow Synthesis | Enhanced safety, high yields, on-demand production | Optimization of reactor design and integration with downstream processing |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity | Engineering of enzymes for enhanced stability and substrate scope |

| Use of Greener Solvents | Reduced environmental impact, improved safety | Exploration of bio-derived solvents and supercritical fluids |

Integration of Machine Learning and AI in Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the accurate prediction of reaction outcomes, including yields and regioselectivity. chemrxiv.orgresearchgate.netnih.govrsc.orgacs.orgrsc.orgbeilstein-journals.org For reactions involving this compound, AI models can be trained on large datasets of similar allylic chloride reactions to predict the most effective catalysts, solvents, and reaction conditions. beilstein-journals.org

A significant challenge in the functionalization of unsymmetrical allylic chlorides is controlling regioselectivity. AI algorithms can be developed to predict the factors that govern the selectivity of nucleophilic attack, guiding chemists in choosing the appropriate conditions to obtain the desired isomer. chemrxiv.orgrsc.orgrsc.org These predictive models can significantly reduce the amount of empirical experimentation required, accelerating the discovery of new reactions and synthetic routes. researchgate.netnih.gov

| AI Application | Potential Impact on Synthesis | Key Challenges |

| Reaction Outcome Prediction | Accelerated discovery of new reactions and optimization of existing ones. acs.org | Requirement for large, high-quality datasets. |

| Regioselectivity Prediction | Improved control over product isomer distribution in allylic substitutions. chemrxiv.orgrsc.orgrsc.org | Developing accurate descriptors for complex steric and electronic effects. |

| Catalyst Design | In silico screening and design of novel catalysts with enhanced activity and selectivity. | Integrating multi-scale modeling with machine learning algorithms. |

Unexplored Reactivity Patterns and Pericyclic Transformations

While the nucleophilic substitution of the chloride is a well-established reaction pathway for this compound, there remains significant potential to explore its participation in other types of transformations, particularly pericyclic reactions. msu.edulibretexts.orgyoutube.comrsc.orgmdpi.com

The diene moiety within the isomeric structure of this compound could potentially participate in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. nih.gov Research into the reactivity of this compound as a diene or dienophile in [4+2] cycloadditions could open up new avenues for the synthesis of complex cyclic structures. The reaction conditions (thermal or photochemical) can influence the stereochemical outcome of such cycloadditions. youtube.com

Other pericyclic reactions, such as ene reactions and sigmatropic rearrangements, also warrant investigation. msu.edursc.org The unique electronic and steric properties imparted by the chloro and methyl substituents could lead to novel and selective transformations that are not observed with simpler alkenes.

Potential for Derivatization into High-Value Specialty Chemicals

This compound and its isomer, prenyl chloride, are valuable C5 building blocks for the synthesis of a wide range of high-value specialty chemicals. google.comresearchgate.net Their structural motif is a key component of many natural products with significant biological activity.

The prenyl group is a fundamental unit in the biosynthesis of terpenoids and carotenoids. epo.org As such, prenyl chloride is a crucial intermediate in the industrial synthesis of vitamins, fragrances, and pharmaceuticals. google.comresearchgate.net For instance, it is used in the synthesis of linalool, geraniol, and citronellol, which are important components of many perfumes and flavorings. google.com

Furthermore, the introduction of the prenyl moiety into various molecular scaffolds can have a profound impact on their biological activity. Prenylated compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net The development of efficient methods for the derivatization of this compound will continue to be a key area of research, with the potential to deliver new therapeutic agents and other valuable specialty chemicals. nih.govnih.govrsc.org

| Chemical Class | Examples | Applications |

| Terpenoids | Linalool, Geraniol, Citronellol | Fragrances, Flavors, Pharmaceuticals google.com |

| Carotenoids | Beta-Carotene (B85742), Lycopene | Food colorants, Antioxidants, Vitamin precursors epo.org |

| Pharmaceuticals | Prenylated flavonoids, alkaloids | Anticancer, Anti-inflammatory, Antimicrobial agents researchgate.netnih.govrsc.org |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-methylbut-1-ene, and how can reaction yields be maximized?

- Methodological Answer : Synthesis optimization can involve varying halogenation agents (e.g., Cl₂, SOCl₂) and monitoring reaction conditions (temperature, solvent polarity). For example, chlorination of 3-methylbut-1-ene derivatives using thionyl chloride (SOCl₂) in anhydrous ether at 0–5°C may reduce side reactions. Purification via fractional distillation followed by GC-MS analysis (≥99% purity threshold) is recommended . Retrosynthetic tools like AI-driven platforms (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing analogous halogenated alkenes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm regiochemistry and chlorine substitution patterns. For example, the vinylic proton adjacent to the chlorine atom typically shows deshielding (δ 5.2–5.8 ppm in ¹H NMR). FT-IR can validate C-Cl stretching (550–650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference with crystallographic data from structurally similar compounds (e.g., 4-chlorobenzoyl derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity. Compare with experimental results from cycloaddition studies using dienophiles like maleic anhydride. Solvent effects (polar vs. nonpolar) should be simulated via COSMO-RS models. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How can discrepancies in reported thermodynamic data (e.g., ΔHf°) for this compound be resolved?

- Methodological Answer : Re-evaluate calorimetric measurements under standardized conditions (e.g., bomb calorimetry in inert atmospheres). Compare with computational thermochemistry (Gaussian suite) and adjust for systematic errors (e.g., basis set limitations). Cross-validate using gas-phase electron diffraction (GED) or microwave spectroscopy for structural parameters. Contradictions may arise from impurities; thus, purity assessments via HPLC or DSC are critical .

Q. What surface interactions influence the stability of this compound in indoor laboratory environments?

- Methodological Answer : Conduct adsorption studies on common lab surfaces (glass, stainless steel) using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). Monitor degradation products (e.g., oxidation to carbonyl compounds) via GC-MS. Environmental factors (humidity, UV exposure) should be controlled. Reference indoor surface chemistry frameworks for halogenated organics to identify catalytic pathways .

Q. What strategies mitigate competing elimination pathways during functionalization of this compound?

- Methodological Answer : Optimize base strength (e.g., use DBU instead of KOH) and solvent polarity (e.g., DMF for polar aprotic conditions). Kinetic control via low temperatures (−20°C) can favor substitution over elimination. Monitor intermediates via in-situ IR or Raman spectroscopy. Computational modeling (e.g., transition state analysis with Gaussian) can identify steric or electronic bottlenecks .

Methodological Notes

- Data Validation : Always cross-reference experimental results with computational models (DFT, MD simulations) and structural databases (PubChem, NIST WebBook) .

- Contradiction Management : Use multi-technique validation (e.g., NMR + X-ray crystallography) to resolve conflicting data .

- Ethical Compliance : Adhere to safety protocols for halogenated compounds (e.g., fume hood use, waste disposal per EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.